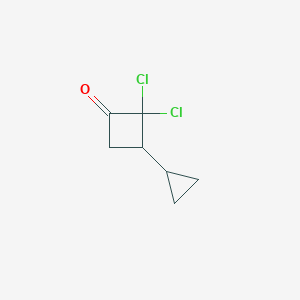
3,6,9-Trioxa-12-thiahexadecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9-Trioxa-12-thiahexadecan-1-ol is a chemical compound with the molecular formula C₁₂H₂₆O₄S It is characterized by the presence of three oxygen atoms and one sulfur atom within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Trioxa-12-thiahexadecan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiol with an epoxide in the presence of a base. The reaction proceeds through the opening of the epoxide ring by the thiol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,6,9-Trioxa-12-thiahexadecan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,6,9-Trioxa-12-thiahexadecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6,9-Trioxa-12-thiahexadecan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or activating their functions. The presence of the sulfur atom allows for unique interactions with biological molecules, contributing to its potential biological activity.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxahexadecan-1-ol: Similar in structure but contains an additional oxygen atom.
6,9,12-Trioxa-3-thiahexadecan-1-ol: Similar structure with a different arrangement of oxygen and sulfur atoms.
Uniqueness
3,6,9-Trioxa-12-thiahexadecan-1-ol is unique due to its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
111290-06-3 |
|---|---|
Molecular Formula |
C12H26O4S |
Molecular Weight |
266.40 g/mol |
IUPAC Name |
2-[2-[2-(2-butylsulfanylethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H26O4S/c1-2-3-11-17-12-10-16-9-8-15-7-6-14-5-4-13/h13H,2-12H2,1H3 |
InChI Key |
WMYDEGJBUANWBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


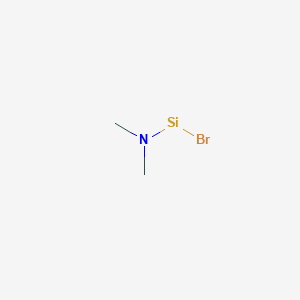
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)

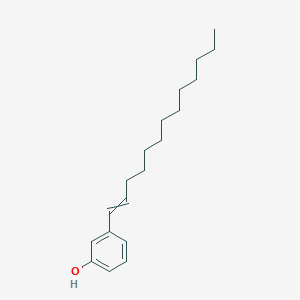
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)

![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)
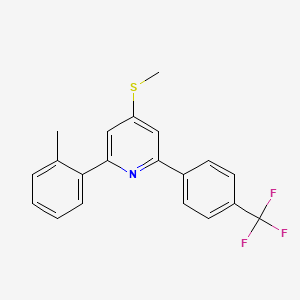

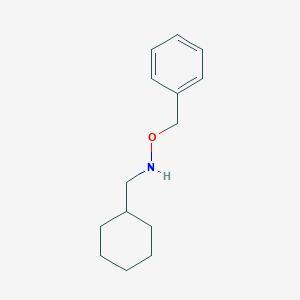
![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)
